molecular formula C7H15NO3 B2590714 (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate CAS No. 97806-64-9

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate

Cat. No. B2590714
CAS RN: 97806-64-9
M. Wt: 161.201
InChI Key: ILXTZIAPBIBHND-LURJTMIESA-N
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Description

“(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate” is an acylcarnitine . More specifically, it is an (2S,3R)-3-hydroxy-2-methylbutanoic acid ester of carnitine . It contains a total of 26 atoms: 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular weight of “(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate” is 247.141974 g/mol . The formula is C11H21NO5 .

Scientific Research Applications

Biofuel Production

Butanol, including its isomers, has been identified as a promising biofuel. A comprehensive study on the combustion model for butanol isomers elucidates the unique oxidation features and combustion properties of linear and branched alcohols, suggesting its potential in bio-derived fuels and blending agents for petroleum-derived fuels (Sarathy et al., 2012).

Medicinal Chemistry and Probe Development

(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline have been synthesized and shown to exhibit distinct conformational preferences useful in probes and medicinal chemistry. Their incorporation into peptides and subsequent detection by 19F NMR suggests applications in the sensitive detection of biomolecules (Tressler & Zondlo, 2014).

Hydrophilicity and Chemical Interactions

Research on trimethylamine-N-oxide and similar compounds reveals insights into hydrophilicity and hydrophobicity indices, challenging the assumption that methyl groups always promote hydrophobicity. This has implications for understanding molecular interactions in various environments (Koga et al., 2011).

Environmental Chemistry

The study of OH-initiated degradation of 2-aminoethanol, involving trimethylammonium ion-related reactions, provides insights into atmospheric chemistry and pollutant degradation processes. This highlights the environmental impact and transformations of chemical compounds in the atmosphere (Karl et al., 2011).

CO2 Capture Technology

Research on new amines for enhanced carbon dioxide capture performance investigates the effect of chemical structures on CO2 solubility and absorption kinetics. The study of tertiary amines including those with trimethylammonium groups could lead to improvements in CO2 capture technologies and contribute to environmental sustainability efforts (Singto et al., 2016).

Synthetic Ion Channels

The use of photolabile groups, including trimethylammonium-related compounds, in the optical gating of synthetic ion channels opens new avenues for controlled release, sensing, and information processing at the nanoscale. This research could have wide-ranging implications for drug delivery systems and nanotechnology (Ali et al., 2012).

Mechanism of Action

While it is well known that L-carnitine [3-hydroxy-4-(trimethylazaniumyl)-butanoate] is an essential molecule for β-oxidation, it provides anti-oxidative effects as well . These effects have been observed in photoreceptor cells .

properties

IUPAC Name

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)6(4-5-9)7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXTZIAPBIBHND-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CCO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)[C@@H](CCO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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